[3-(1H-indol-4-yl)-phenyl]-acetic acid
Description
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[3-(1H-indol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-17-15/h1-9,17H,10H2,(H,18,19) |
InChI Key |
IFUUMAHJLRCPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of [3-(1H-indol-4-yl)-phenyl]-acetic acid
The synthesis of this compound typically involves multi-step organic reactions. The indole moiety is often synthesized first, followed by the introduction of the phenyl group and the acetic acid functionality. Various methods have been reported, including those utilizing biocatalysts for improved yield and efficiency. For instance, magnetic aminated starch has been employed as a biocatalyst to facilitate the synthesis of related indole derivatives with significant yields and reduced reaction times .
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For example, certain derivatives showed lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin, highlighting their potential as safer alternatives in cancer therapy .
Anti-inflammatory Activity
Research has also indicated that this compound and its derivatives possess anti-inflammatory properties. Some compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is crucial in inflammatory processes. In vitro studies revealed significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin . The ability to reduce inflammation without affecting COX-1 pathways suggests a favorable safety profile.
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. Compounds derived from this structure demonstrated effective inhibition of reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions . The antioxidant activity was quantitatively assessed using assays such as ABTS, where certain derivatives outperformed ascorbic acid, a well-known antioxidant .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Investigated the anticancer effects on MCF-7 cells; IC50 values were significantly lower than doxorubicin | Suggests potential for less toxic cancer therapies |
| Study 2 | Evaluated anti-inflammatory activity; compounds showed selective COX-2 inhibition | Indicates possible use in treating inflammatory diseases |
| Study 3 | Assessed antioxidant properties; certain derivatives had lower IC50 than ascorbic acid | Highlights potential for use in oxidative stress management |
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their differences:
Key Observations :
- Varespladib () incorporates an oxy-acetic acid side chain and a phenylmethyl group, enhancing its enzyme-inhibitory potency compared to simpler indole-acetic acids.
- ML 3000 () demonstrates that hybridization with non-indole scaffolds (e.g., pyrrolizine) can retain anti-inflammatory activity while reducing central nervous system (CNS) side effects.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Varespladib’s metalloproteinase inhibition contrasts with this compound, whose activity remains uncharacterized in the evidence.
- Lipophilicity : Compounds like ML 3000 (LogP ~3.0 estimated) and ethyl esters () exhibit higher lipid solubility than the parent acetic acid, influencing membrane permeability .
Preparation Methods
Friedel-Crafts Benzoylation
The Friedel-Crafts reaction is a cornerstone for introducing acyl groups to aromatic systems. In a modified approach, phenylacetic acid is first protected as its methyl ester to prevent side reactions. Acylation at the phenyl ring’s 3-position is achieved using benzoyl chloride and AlCl₃ in dichloromethane, yielding 3-benzoylphenylacetic acid methyl ester.
Key Conditions
-
Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : CH₂Cl₂, 0°C → room temperature
-
Yield : 78% (isolated via column chromatography)
Fischer Indole Cyclization
The benzoyl intermediate is converted to a hydrazone by treatment with hydrazine hydrate in ethanol. Cyclization under BF₃·Et₂O in acetic acid generates the indole ring. Deprotection of the methyl ester with NaOH affords [3-(1H-indol-4-yl)phenyl]acetic acid.
Optimization Notes
-
Cyclization Catalyst : BF₃·Et₂O (10 mol%)
-
Cyclization Yield : 65%
-
Overall Yield : 42%
Suzuki-Miyaura Cross-Coupling
Boronic Acid Synthesis
Indole-4-yl boronic acid is prepared via directed ortho-lithiation of N-protected indole (e.g., Boc-indole) using LDA, followed by quenching with trimethyl borate.
Coupling with 3-Bromophenylacetic Acid
3-Bromophenylacetic acid is coupled with indole-4-yl boronic acid under Pd(PPh₃)₄ catalysis in a dioxane/H₂O mixture.
Reaction Parameters
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃ (2.0 equiv)
Limitations
-
Requires air-free conditions.
-
Boronic acid instability necessitates in situ preparation.
Nitration-Reduction-Substitution Sequence
Nitration of Phenylacetic Acid
Direct nitration of phenylacetic acid with HNO₃/H₂SO₄ at 0°C yields 3-nitrophenylacetic acid (72% yield).
Reduction and Diazotization
The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization with NaNO₂/HCl. A Sandmeyer reaction introduces a bromine at the 3-position (83% yield).
Indole Coupling
The 3-bromophenylacetic acid undergoes Ullmann coupling with 4-aminoindole using CuI/L-proline in DMF at 110°C (56% yield).
Condensation and Cyclization
Knoevenagel Condensation
3-Formylphenylacetic acid is condensed with indole-4-carbaldehyde in acetic acid, forming a β-diketone intermediate. Cyclization with polyphosphoric acid (PPA) at 80°C yields the target compound.
Data Summary
| Step | Conditions | Yield |
|---|---|---|
| Condensation | AcOH, 24 h, rt | 68% |
| Cyclization | PPA, 80°C, 4 h | 51% |
Grignard Alkylation
Indole-4-yl Magnesium Bromide
Indole-4-yl magnesium bromide is prepared from 4-bromoindole and Mg in THF.
Alkylation of 3-Ketophenylacetic Acid
The Grignard reagent reacts with 3-ketophenylacetic acid methyl ester, followed by acidic workup to yield the product.
Challenges
-
Low regioselectivity (42% desired product).
-
Competing side reactions at indole N-H.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Fischer Indole | High regioselectivity | Multi-step, harsh acids | 42% |
| Suzuki Coupling | Modular, scalable | Boronic acid instability | 58% |
| Nitration-Substitution | Avoids sensitive intermediates | Lengthy (>5 steps) | 35% |
| Condensation | One-pot potential | Requires PPA handling | 51% |
| Grignard | Direct C-C bond formation | Low yield, side reactions | 42% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(1H-indol-4-yl)-phenyl]-acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing indole derivatives with aryl aldehydes in acetic acid with sodium acetate as a catalyst. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can undergo condensation with aryl acetic acid precursors under reflux (3–5 hours) in acetic acid . Optimization may include adjusting reaction time, temperature (e.g., 80–110°C), and stoichiometric ratios of reagents to improve yield. Recrystallization from DMF/acetic acid mixtures is often used for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC with UV detection (λ = 254–280 nm) for purity analysis. Structural confirmation requires NMR (¹H/¹³C) to verify indole ring protons (δ 7.0–8.5 ppm) and the acetic acid side chain (δ 3.6–4.2 ppm for CH₂). High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₁₆H₁₃NO₂) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of acetic acid vapors during synthesis. Compounds with indole cores may exhibit acute toxicity (H302) or skin irritation (H315), as seen in structurally similar biphenyl acetic acids . Store in airtight containers away from light at 2–8°C .
Advanced Research Questions
Q. How can structural modifications to this compound improve its pharmacokinetic profile?
- Case Study : Replace electron-withdrawing groups (e.g., methylsulfonyl) with halogens (e.g., fluorine) to reduce biliary excretion. In prostaglandin D2 receptor antagonists, fluorination at the 7-position decreased biliary clearance from 3900 µM to <500 µM in rats, extending half-life . Computational modeling (e.g., DFT) can predict metabolic stability by analyzing substituent effects on CYP450 interactions.
Q. What strategies resolve contradictions in reported biological activity data for indole-acetic acid derivatives?
- Analysis : Cross-validate assay conditions (e.g., cell lines, receptor isoforms). For example, DP receptor antagonism (Ki = 2.0 nM) in one study may conflict with weaker activity in others due to differences in membrane preparation or ligand concentration. Use orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to confirm target engagement .
Q. How do steric and electronic effects influence the binding affinity of this compound to target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the indole ring and hydrophobic pockets in proteins like cyclooxygenase-2 (COX-2). Introduce bulky substituents (e.g., 4-chlorobenzyl) to enhance van der Waals interactions, as demonstrated in MK-0524 . Hammett plots can correlate electronic parameters (σ) of substituents with IC₅₀ values .
Q. What analytical techniques are suitable for detecting degradation products of this compound under accelerated stability testing?
- Protocol : Use LC-MS/MS to identify oxidative degradation (e.g., hydroxylation at the indole 5-position) or hydrolysis of the acetic acid moiety. Forced degradation at 40°C/75% RH for 4 weeks can simulate long-term stability. Compare fragmentation patterns with synthetic standards .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
